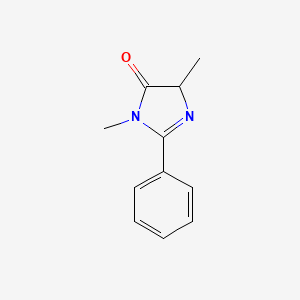
3,5-Dimethyl-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one is a heterocyclic organic compound that belongs to the imidazole family This compound is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one can be synthesized through several methods. One common synthetic route involves the condensation of benzylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions typically include:
Reactants: Benzylamine, glyoxal
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Room temperature to reflux
The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired imidazole compound.
Industrial Production Methods
In an industrial setting, the production of 1,4-dimethyl-2-phenyl-1H-imidazol-5(4H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Imidazole N-oxides
Reduction: Dihydroimidazole derivatives
Substitution: Substituted imidazole compounds
科学的研究の応用
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 1,4-dimethyl-2-phenyl-1H-imidazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.
類似化合物との比較
1,4-Dimethyl-2-phenyl-1H-imidazol-5(4H)-one can be compared with other imidazole derivatives, such as:
1-Methyl-2-phenyl-1H-imidazole: Lacks the additional methyl group at position 4, which may affect its chemical reactivity and biological activity.
2-Phenyl-1H-imidazole: Lacks both methyl groups, resulting in different chemical and physical properties.
1,4-Dimethyl-1H-imidazole: Lacks the phenyl group, which can influence its interactions with other molecules.
The presence of both methyl groups and the phenyl group in 1,4-dimethyl-2-phenyl-1H-imidazol-5(4H)-one makes it unique and potentially more versatile in its applications.
特性
CAS番号 |
32023-94-2 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
1,4-dimethyl-2-phenyl-4H-imidazol-5-one |
InChI |
InChI=1S/C11H12N2O/c1-8-11(14)13(2)10(12-8)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChIキー |
LQMFBDLNLXRLBP-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(=N1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


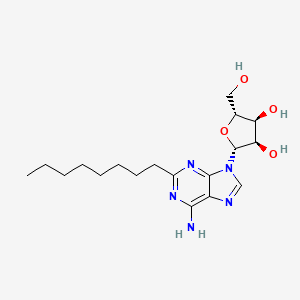
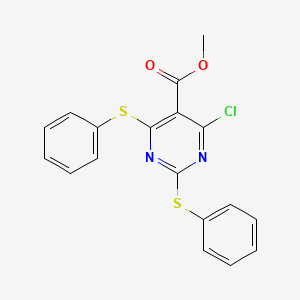
![1-(2,6-Difluorophenyl)-6-(trifluoromethyl)-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12930620.png)
![2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)](/img/structure/B12930626.png)
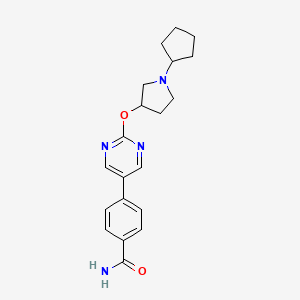
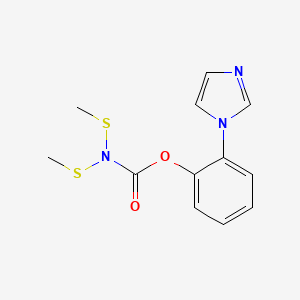
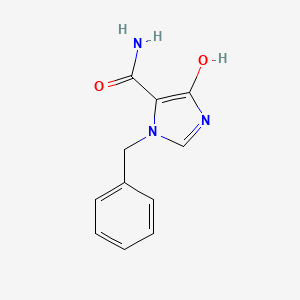
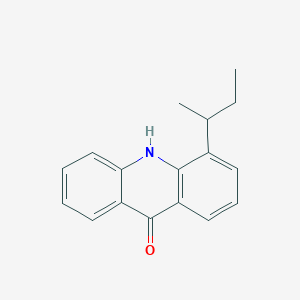
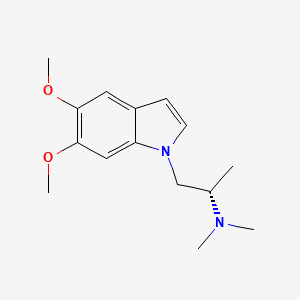

![trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane](/img/structure/B12930696.png)
![4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid](/img/structure/B12930698.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine](/img/structure/B12930701.png)

